Product packaging for Leurubicin(Cat. No.:CAS No. 70774-25-3)

Leurubicin

Cat. No.: B1674839
CAS No.: 70774-25-3
M. Wt: 656.7 g/mol
InChI Key: HROXIDVVXKDCBD-ZUWKMVCBSA-N
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Description

Significance of Anthracyclines in Modern Antineoplastic Strategies

Anthracyclines are a class of chemotherapy drugs derived from Streptomyces bacteria. wikipedia.orgmedicalnewstoday.comhealthline.comnih.gov They are considered among the most effective anticancer treatments developed to date, demonstrating efficacy against more types of cancer than other chemotherapeutic agents. wikipedia.orgmedicalnewstoday.com These compounds are utilized in the treatment of various cancers, including leukemias, lymphomas, breast cancer, stomach cancer, ovarian cancer, bladder cancer, and lung cancers. wikipedia.orgmedicalnewstoday.comhealthline.comnih.gov

The primary mechanism of action of anthracyclines involves damaging the DNA of cancer cells, thereby preventing their replication and leading to cell death. medicalnewstoday.comhealthline.com This is largely achieved through DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. wikipedia.orgmedicalnewstoday.comnih.govontosight.airesearchgate.net By intercalating into DNA, anthracyclines form a stable complex with DNA and topoisomerase II, effectively "poisoning" the enzyme and preventing the re-ligation of DNA breaks it creates. wikipedia.org This interference with DNA metabolism and RNA production ultimately promotes growth arrest and triggers DNA repair pathways, which can lead to cell death. wikipedia.orgresearchgate.net

The Prodrug Concept in Chemotherapeutic Design: The Case of Leurubicin

The concept of prodrugs involves creating biologically inert or less active derivatives of drug molecules that undergo enzymatic or chemical transformation within the body to release the pharmacologically active parent drug. mdpi.comwikipedia.orgslideshare.net This strategy is widely employed in targeted cancer therapy to improve the selectivity and efficacy of cytotoxic compounds while minimizing systemic toxicity. mdpi.comwikipedia.orgnih.govnih.govnih.govtandfonline.comtandfonline.com By modifying the physicochemical properties of the parent drug, prodrugs can overcome challenges such as poor solubility, limited absorption, unfavorable distribution, and instability. mdpi.comwikipedia.org

In oncology, prodrugs are designed to enhance bioavailability, improve efficacy, and reduce the systemic toxicity of chemotherapeutic agents. mdpi.com Targeted prodrugs for cancer therapy can leverage aberrant local physicochemical conditions or physiological changes in tumor tissue, such as reduced pH, hypoxia, or the overexpression of specific enzymes or receptors, to achieve selective activation at the disease site. nih.govnih.govtandfonline.comtandfonline.com

This compound is an example of an anthracycline prodrug developed with the aim of improving the therapeutic profile of its parent compound, doxorubicin (B1662922). nih.govncats.iochemicalbook.com

This compound as an N-L-Leucyl Derivative of Doxorubicin

This compound is specifically designed as an N-L-leucyl prodrug of the anthracycline doxorubicin. nih.govncats.ioechemi.com This structural modification involves the attachment of an L-leucyl group to the doxorubicin molecule. Doxorubicin is a widely used cytotoxic anthracycline antibiotic, effective against a broad spectrum of tumors, but its clinical use is limited by dose-dependent cardiotoxicity. nih.govresearchgate.netresearchgate.netoatext.com

The chemical structure of doxorubicin features a tetracyclic aglycone structure linked to a daunosamine (B1196630) sugar moiety. researchgate.net this compound is formed by the conjugation of L-leucine to doxorubicin. nih.govechemi.com This modification renders this compound less active or inactive compared to doxorubicin until it undergoes conversion to the active form.

Mechanisms of Enzymatic Conversion of this compound to its Active Form within the Tumor Microenvironment

This compound is designed to be converted to its active form, doxorubicin, selectively within or on tumor cells. nih.govechemi.com This bioactivation is primarily mediated by hydrolytic enzymes. nih.govechemi.com The tumor microenvironment often exhibits elevated levels of certain enzymes that are either absent or present in much lower concentrations in normal tissues. nih.govtandfonline.com These enzymes can cleave the linker (in this case, the amide bond formed by the L-leucyl group) connecting the prodrug moiety to the active drug, thereby releasing the cytotoxic agent specifically at the tumor site. tandfonline.comrsc.org

Research has indicated that the transformation of this compound into doxorubicin can occur within cellular compartments such as lysosomes, which contain various hydrolytic enzymes, including cathepsins. ncats.io Studies investigating the cellular uptake and transformation of this compound in cancer cell lines have shown that doxorubicin is formed from this compound, and the highest doxorubicin/leurubicin ratio was found in the nuclear fraction, followed by the low-density organelle fraction containing lysosomes. ncats.io This suggests that lysosomal hydrolytic enzymes play a role in the conversion of this compound to doxorubicin. ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40N2O12 B1674839 Leurubicin CAS No. 70774-25-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70774-25-3

Molecular Formula

C33H40N2O12

Molecular Weight

656.7 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-4-methylpentanamide

InChI

InChI=1S/C33H40N2O12/c1-13(2)8-17(34)32(43)35-18-9-22(46-14(3)27(18)38)47-20-11-33(44,21(37)12-36)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-5-7-19(45-4)23(15)30(26)41/h5-7,13-14,17-18,20,22,27,36,38,40,42,44H,8-12,34H2,1-4H3,(H,35,43)/t14-,17-,18-,20-,22-,27+,33-/m0/s1

InChI Key

HROXIDVVXKDCBD-ZUWKMVCBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C(CC(C)C)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

leucyl-doxorubicin
N-L-leucyl-doxorubicin
N-L-leucyldoxorubicin
N-leucyl-doxorubicin
N-leucyldoxorubicin

Origin of Product

United States

Molecular Mechanisms of Action of Leurubicin Derived Anthracyclines

Deoxyribonucleic Acid (DNA) Intercalation and Binding Dynamics

Leurubicin, an anthracycline antibiotic, is presumed to exert its biological activity primarily through interaction with DNA. However, a thorough review of publicly available scientific literature reveals a significant gap in the detailed molecular understanding of these processes specifically for this compound. While the general mechanism for anthracyclines involves intercalation into the DNA helix, specific experimental data for this compound is largely absent.

Specificity of Intercalation within DNA Base Pairs and Sequences

The sequence-specific binding preferences of many anthracyclines, such as doxorubicin (B1662922), have been characterized, often showing a preference for GC-rich sequences. For this compound, however, there is a conspicuous absence of studies detailing its specific affinity for particular DNA base pairs or sequences. Without such research, the precise nature of this compound's interaction at the level of DNA sequence remains speculative and is an area ripe for future investigation.

Consequential DNA Structural Perturbations and Topological Changes

The intercalation of anthracyclines between DNA base pairs is known to cause significant structural distortions, including unwinding of the helix, an increase in DNA length, and alterations in DNA topology. These changes are critical to their mechanism of action as they interfere with the cellular machinery that interacts with DNA. Despite the expectation that this compound induces similar conformational changes, there are no published studies that specifically measure or characterize the DNA structural perturbations and topological changes resulting from its binding.

Inhibition of DNA and Ribonucleic Acid (RNA) Synthesis

A primary consequence of DNA intercalation by anthracyclines is the inhibition of DNA replication and transcription. By distorting the DNA template, these molecules obstruct the passage of DNA and RNA polymerases, thereby halting the synthesis of new nucleic acid strands. While it is hypothesized that this compound shares this mode of action, direct experimental evidence and quantitative data on its inhibitory effects on DNA and RNA synthesis are not available in the current body of scientific literature.

Quantitative Analysis of DNA Intercalation Kinetics

Understanding the kinetics of drug-DNA interactions, including association and dissociation rates, is fundamental to elucidating the molecular mechanism of action. For many of its chemical relatives, these parameters have been investigated using various biophysical techniques. However, a comprehensive quantitative analysis of this compound's DNA intercalation kinetics has not been reported.

Application of Fluorescence Lifetime Imaging Microscopy (FLIM) in DNA Intercalation Studies

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique used to probe the microenvironment of fluorescent molecules and can be applied to study the binding of fluorescent drugs like anthracyclines to DNA within living cells. A search of the scientific literature did not yield any studies that have employed FLIM to investigate the DNA intercalation of this compound.

Characterization via Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is another sensitive technique that can be used to monitor the binding of small molecules to DNA immobilized on an electrode surface. This method can provide valuable information about the binding affinity and mechanism. At present, there are no published reports on the use of EIS to characterize the interaction between this compound and DNA.

Spectroscopic and Calorimetric Approaches to DNA Binding Affinity

The interaction between anthracyclines and DNA is a critical component of their mechanism of action. This binding, primarily through intercalation, has been extensively studied using various biophysical techniques, including spectroscopy and calorimetry. These methods provide quantitative data on binding affinity, mode of interaction, and the thermodynamic forces driving the formation of the drug-DNA complex.

Spectroscopic techniques such as UV-Visible absorption, fluorescence, and circular dichroism (CD) are powerful tools for characterizing these interactions. When an anthracycline molecule intercalates between the base pairs of the DNA double helix, it results in observable changes in its spectral properties. For instance, studies on the anthracycline valrubicin (B1684116) have shown that its interaction with DNA leads to hypochromicity (a decrease in absorbance intensity) and a bathochromic shift (red shift) in its UV-Vis spectrum, which are characteristic indicators of intercalation. nih.gov Fluorescence spectroscopy is another sensitive technique; the intrinsic fluorescence of the anthracycline chromophore is often quenched upon binding to DNA, and this quenching can be used to calculate binding constants. researchgate.net

Circular dichroism spectroscopy, which is sensitive to the chiral environment of molecules, can detect conformational changes in DNA upon drug binding. The binding of anthracyclines induces significant changes in the CD spectrum of DNA, providing further evidence of intercalation and its effect on DNA structure. nih.gov

Isothermal Titration Calorimetry (ITC) offers a direct measurement of the thermodynamic parameters of the binding reaction. By measuring the heat released or absorbed as the drug is titrated into a solution of DNA, ITC can determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. cnrs.fr For example, studies on the binding of epirubicin (B1671505) to DNA have utilized ITC to confirm a strong binding affinity driven by favorable enthalpic and entropic contributions. nih.gov These analyses reveal that the interaction is typically spontaneous and predominantly enthalpy-driven, suggesting that hydrogen bonding and van der Waals forces play a crucial role in stabilizing the drug-DNA complex, in addition to the hydrophobic forces associated with intercalation. cnrs.frnih.gov

Table 1: Spectroscopic and Thermodynamic Data for Anthracycline-DNA Interactions
Anthracycline AnalogueTechniqueParameterValueReference
ValrubicinSpectrophotometryBinding Constant (Kb)1.75 × 10³ L/mol nih.gov
Spectral ChangeHypochromicity & Red Shift nih.gov
CalorimetryEnthalpy (ΔH°)-25.21 × 10³ kJ/mol nih.gov
Entropy (ΔS°)1.55 × 10² kJ/mol·K nih.gov
EpirubicinSpectrophotometryBinding Constant (Kb)3.8 × 10⁵ L/mol researchgate.net
CalorimetryEnthalpy (ΔH°)-5.7 × 10⁴ J/mol researchgate.net
Entropy (ΔS°)-87.96 J/mol·K researchgate.net

Topoisomerase Inhibition and the Induction of Genomic Instability

A primary mechanism of cytotoxicity for this compound and other anthracyclines is the inhibition of DNA topoisomerase II. These essential enzymes manage the topological state of DNA, which is crucial for processes like replication, transcription, and chromosome segregation. By targeting topoisomerase II, anthracyclines convert this essential enzyme into a potent cellular toxin that generates lethal DNA damage.

Topoisomerase II (TOP2) functions by creating transient double-strand breaks (DSBs) in one segment of DNA, allowing another segment to pass through, and then religating the break. This process resolves DNA tangles and supercoils. Anthracyclines act as "TOP2 poisons" by interfering with the religation step of this catalytic cycle. mdpi.com

The drug molecule intercalates into the DNA at the site of the enzyme-induced break and interacts with both the DNA and the TOP2 enzyme. This ternary drug-DNA-enzyme interaction stabilizes the "cleavage complex," a transient intermediate where TOP2 is covalently bonded to the 5' ends of the broken DNA strands. nih.gov By preventing the enzyme from resealing the DNA break, the anthracycline traps the topoisomerase on the DNA, leading to an accumulation of these stabilized covalent complexes throughout the genome. mdpi.comnih.gov This action effectively transforms the enzyme into a DNA-damaging agent, as the stabilized complexes represent latent DNA lesions.

The accumulation of stabilized TOP2-DNA cleavage complexes is a direct precursor to the formation of permanent and highly cytotoxic DNA strand breaks. While the initial lesion involves a protein-linked double-strand break, these can be converted into frank DNA single- and double-strand breaks (SSBs and DSBs) when cellular machinery, such as replication forks or transcription complexes, collides with the trapped TOP2 complex. embopress.org

This collision leads to the dissociation of the TOP2 enzyme, leaving behind a permanent DNA break. The generation of DSBs is particularly lethal to the cell, as they can trigger genomic instability, chromosomal translocations, and ultimately, programmed cell death (apoptosis). embopress.org The cytotoxicity of anthracyclines like this compound is therefore directly correlated with their ability to induce these TOP2-mediated DNA breaks. While some anthracyclines primarily induce DSBs through TOP2 poisoning, others have been shown to cause SSBs as well through interactions with both topoisomerase I and II.

In addition to topoisomerase inhibition, anthracyclines can disrupt DNA metabolism by inhibiting the activity of DNA helicases. Helicases are motor proteins essential for unwinding the DNA double helix, a prerequisite for both replication and transcription. patsnap.com By separating the two DNA strands, helicases provide the single-stranded templates required by DNA and RNA polymerases.

Table 2: Mechanisms of Enzyme Inhibition by Anthracyclines
Enzyme TargetMechanism of InhibitionConsequenceReference
Topoisomerase IIPoisoning via stabilization of the covalent DNA-enzyme cleavage complex.Accumulation of protein-linked DNA double-strand breaks. mdpi.com
DNA HelicaseInhibition of DNA unwinding by increasing the stability of the DNA duplex through intercalation.Stalling of replication forks and transcription complexes. patsnap.com

Reactive Oxygen Species Generation and Oxidative Stress Pathways

Beyond direct interactions with DNA and its associated enzymes, a distinct and significant mechanism of anthracycline action is the generation of reactive oxygen species (ROS), which leads to a state of severe oxidative stress and widespread damage to cellular components.

The chemical structure of anthracyclines, particularly the quinone moiety in their tetracyclic ring system, is central to their ability to generate ROS. This process occurs through two primary biochemical pathways:

Redox Cycling: The quinone group can undergo a one-electron reduction to form a semiquinone radical. This reaction is catalyzed by various cellular flavoproteins, such as NADPH-cytochrome P450 reductase, which are present in the mitochondria and endoplasmic reticulum. nih.gov In the presence of molecular oxygen, this highly reactive semiquinone radical rapidly transfers its electron to oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical (O₂⁻•). This process, known as redox cycling, can occur repeatedly, leading to the continuous production of superoxide radicals as long as the drug and reducing enzymes are present. researchgate.net

Formation of Drug-Iron Complexes: Anthracyclines can form complexes with intracellular iron ions (Fe³⁺). This drug-iron complex is a potent catalyst for the production of ROS. The complex can participate in Fenton and Haber-Weiss-type reactions, where it reacts with hydrogen peroxide (H₂O₂), a product of superoxide dismutation, to generate the highly reactive and damaging hydroxyl radical (•OH). researchgate.net

The accumulation of these ROS—superoxide, hydrogen peroxide, and hydroxyl radicals—overwhelms the cell's antioxidant defense systems, leading to oxidative stress. This results in extensive damage to lipids (lipid peroxidation), proteins, and nucleic acids, contributing significantly to the cytotoxic effects of the drug. nih.gov

Contribution of Oxidative Stress to DNA Damage

A significant component of the cytotoxic activity of this compound and related anthracyclines is their capacity to generate reactive oxygen species (ROS), which leads to substantial oxidative DNA damage. nih.govnih.gov This process is a key contributor to their anticancer effects, operating alongside other mechanisms like topoisomerase inhibition and DNA intercalation. The generation of ROS by anthracyclines is a complex, multifactorial process. nih.gov One major pathway involves the redox cycling of the anthracycline's quinone moiety. researchgate.net This cycling can be catalyzed by various flavoprotein enzymes, such as NADPH-cytochrome P450 reductase, leading to the formation of a semiquinone radical. researchgate.netnih.gov This radical can then react with molecular oxygen to produce superoxide anions, which are precursors to other ROS like hydrogen peroxide (H₂O₂). researchgate.netyoutube.comahajournals.org

The involvement of metal ions, particularly copper, has been shown to play a crucial role in the generation of ROS and subsequent DNA damage. nih.goviiarjournals.org Studies on anthracyclines like aclarubicin (B47562) and pirarubicin (B1684484) demonstrate that the drug can undergo copper(II)-mediated oxidation to produce copper(I) and a semiquinone radical. iiarjournals.orgresearchgate.net The resulting copper(I) can react with hydrogen peroxide, leading to the formation of highly reactive species, possibly hydroxyl radicals, in close proximity to DNA. iiarjournals.orgresearchgate.net This site-specific generation of ROS results in efficient and significant DNA damage.

Once generated, these reactive species attack various components of the DNA molecule. This can result in a range of oxidative lesions, including modifications to the DNA bases and breaks in the sugar-phosphate backbone. youtube.com One of the most common and well-studied oxidative DNA lesions is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is a marker of oxidative DNA damage. nih.gov Studies have shown that treatment with anthracyclines like doxorubicin leads to the formation of 8-oxodG in cellular DNA. nih.gov Research on epirubicin has also confirmed significant increases in various DNA base modifications in patients undergoing chemotherapy. nih.gov While cellular repair processes can remove many of these lesions, some may escape repair and contribute to the drug's cytotoxic and potentially mutagenic effects. nih.gov

Table 1: Examples of Oxidative DNA Damage Induced by Anthracyclines

Anthracycline DerivativeKey MediatorsObserved DNA Damage/LesionsReference
DoxorubicinCopper(II), NADPH-cytochrome P450 reductase, H₂O₂Generates 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). Causes site-specific damage at guanine (B1146940), thymine, and cytosine residues. nih.gov
EpirubicinFree radicalsCauses significant increases in multiple DNA base modifications in lymphocytes of treated patients. nih.gov
AclarubicinHydrogen peroxide (H₂O₂), Copper(I)Induces oxidative DNA damage leading to apoptosis. iiarjournals.org
PirarubicinCopper(II)Induces oxidative DNA damage through the formation of a DNA-copper-hydroperoxo complex. researchgate.net

Broader Molecular Interactions and Gene Expression Modulation

Beyond direct DNA damage, the molecular mechanisms of this compound-related anthracyclines involve complex interactions that inhibit crucial cellular machinery and broadly alter gene expression patterns.

Anthracyclines are effective inhibitors of both DNA and RNA synthesis, a function attributed in large part to the inhibition of polymerase enzymes. youtube.comwikipedia.org This inhibition is not typically due to direct binding to the polymerase itself but is an indirect consequence of the drug's interaction with the DNA template. nih.govresearchgate.net The primary mechanism is the intercalation of the planar anthracycline molecule between adjacent base pairs of the DNA double helix. wikipedia.orgjst.go.jpresearchgate.net

This physical insertion into the DNA strand creates a structural distortion, forming a roadblock that hinders the progression of DNA and RNA polymerases along the template. nih.gov This steric obstruction effectively stalls the replication and transcription processes. researchgate.net The binding of anthracyclines like doxorubicin and daunorubicin (B1662515) to DNA has been shown to elevate the DNA's melting temperature, which correlates with the degree of polymerase inhibition, supporting the role of intercalative binding in this process. jst.go.jp

Furthermore, the DNA damage caused by anthracyclines, such as the formation of adducts and strand breaks, creates lesions that can also act as physical barriers to polymerase movement, thus indirectly inhibiting DNA synthesis. nih.gov Research on doxorubicin and daunomycin has indicated a preferential inhibition of DNA polymerase α (the primary replicative polymerase) over DNA polymerase β (a key repair polymerase), which may contribute to the cell-cycle-specific activity of these drugs. jst.go.jp

Anthracyclines profoundly modulate gene expression through several mechanisms, including epigenetic alterations and interference with transcription factor activity. These changes can be long-lasting and contribute to both the therapeutic effects and the long-term side effects of the drugs. frontiersin.orgahajournals.org

One of the key epigenetic mechanisms affected by anthracyclines is DNA methylation. nih.govnih.gov DNA methylation at a gene's promoter region is typically associated with transcriptional repression. nih.gov Studies on epirubicin have demonstrated that the drug can alter DNA methylation profiles in human cardiac cells. mpg.de These changes in methylation status lead to corresponding changes in the expression of multiple genes, including those implicated in cardiac function and dysfunction such as SMARCA4, PKN1, and POLR2A. mpg.de Similarly, doxorubicin has been shown to induce epigenetic alterations that can persist long after the drug has been cleared, suggesting an "epigenetic memory" of the treatment. frontiersin.orgahajournals.org

Anthracyclines can also regulate the expression of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), which are critical regulators of gene expression. nih.govfrontiersin.org For instance, the lncRNA lnc005620 was found to be highly expressed in epirubicin-resistant breast cancer cells and to regulate the expression of integrin β1, promoting chemoresistance. frontiersin.org

Moreover, doxorubicin treatment has been shown to downregulate a suite of hub genes that are crucial for cell cycle regulation, including AURKA, CCNB2, and CDK-1, in breast cancer cells. nih.gov It can also alter the three-dimensional spatial organization of the genome, leading to changes in genomic contacts around active promoters, which can influence gene expression independently of direct promoter activation or repression. nih.gov

Table 2: Research Findings on Gene Expression Modulation by Anthracyclines

Anthracycline DerivativeModel SystemMechanism/Pathway AffectedKey FindingsReference
EpirubicinHuman cardiac microtissuesDNA MethylationAltered methylation profiles of multiple genes (e.g., SMARCA4, PKN1, POLR2A), affecting their expression. mpg.de
DoxorubicinBreast Cancer Cells (MCF-7/ADR)Gene Co-expression NetworksIdentified co-regulated genes associated with resistance, including upregulation of MMP1, VIM, and ABCB1. frontiersin.org
EpirubicinTriple-Negative Breast Cancer Cells (MDA-MB-231)Long Non-coding RNA RegulationUpregulation of lnc005620 was found to induce epirubicin resistance by regulating ITGB1 expression. frontiersin.org
DoxorubicinBreast Cancer Cell LinesCell Cycle RegulationTreatment resulted in the reduced expression of cell cycle hub genes such as AURKA, CCNB2, and CDK-1. nih.gov
DoxorubicinCardiomyocytesEpigenetic MemoryCauses persistent alterations in gene expression and epigenetic modifications even after drug withdrawal. frontiersin.orgahajournals.org

Cellular and Subcellular Effects of Leurubicin Derived Anthracyclines

Programmed Cell Death Induction: Apoptosis Pathways

Apoptosis is a highly regulated process of programmed cell death crucial for development and homeostasis. wikipedia.orgaging-us.com It can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. wikipedia.orgthermofisher.com Anthracyclines, including the active metabolite of Leurubicin, can trigger apoptosis via both pathways. nih.govnih.govresearchgate.netfrontiersin.org

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway, also known as the mitochondrial pathway, is initiated by intracellular stress signals such as DNA damage, hypoxia, or loss of survival factors. wikipedia.orgthermofisher.comumich.edu This pathway is critically regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic proteins from the mitochondria. nih.govumich.edunih.govmdpi.com

A key event in the intrinsic apoptotic pathway is the disruption of mitochondrial function and membrane integrity, often indicated by a decrease in mitochondrial membrane potential (ΔΨm). nih.govnih.govionbiosciences.commoleculardevices.com Doxorubicin (B1662922) treatment has been shown to induce a reduction in transmembrane potential in mitochondria. nih.govnih.gov Loss of mitochondrial membrane potential is a sensitive and early indicator of mitochondrial dysfunction during apoptosis. ionbiosciences.comcreative-proteomics.com

Dysregulation of mitochondrial membrane potential and increased outer mitochondrial membrane permeability lead to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. umich.edumdpi.commdpi.comresearchgate.net Once in the cytoplasm, cytochrome c binds to apoptotic protease activating factor-1 (Apaf-1). umich.edumdpi.com This interaction, in the presence of dATP, facilitates the oligomerization of Apaf-1, leading to the formation of a multi-protein complex known as the apoptosome. researchgate.netumich.edumdpi.comd-nb.info The apoptosome is a critical platform for the activation of downstream caspases. umich.edumdpi.com

The formation of the apoptosome leads to the recruitment and activation of procaspase-9. umich.edumdpi.com Within the apoptosome, procaspase-9 undergoes auto-catalytic processing and activation. umich.edu Activated caspase-9 is an initiator caspase that then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. thermofisher.comresearchgate.netumich.edumdpi.commdpi.com Caspase-3 is a key effector caspase responsible for dismantling the cell by cleaving numerous cellular substrates, leading to the biochemical and morphological changes characteristic of apoptosis, such as DNA fragmentation and nuclear condensation. aging-us.comresearchgate.netmdpi.com Research findings indicate that anthracyclines like epirubicin (B1671505) and doxorubicin induce caspase activation, including caspase-9 and caspase-3, in various cell types. nih.govnih.govmdpi.commdpi.com

An example of caspase activation data can be represented as follows:

TreatmentCaspase-3 Activity (Relative Units)Caspase-9 Activity (Relative Units)
Control1.01.0
Epirubicin (Specific Concentration) nih.govIncreasedIncreased
Doxorubicin (Specific Concentration) mdpi.comIncreasedNot specified
SCH772984/S63845 Combination (Melanoma) mdpi.comIncreasedIncreased

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family. nih.govnih.govmdpi.comnih.gov Anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL, Mcl-1) generally reside on the outer mitochondrial membrane and inhibit apoptosis by sequestering pro-apoptotic proteins or preventing mitochondrial outer membrane permeabilization. nih.govmdpi.comd-nb.infonih.gov Pro-apoptotic proteins include multi-domain proteins (e.g., Bax, Bak) and BH3-only proteins (e.g., Bid, Bim, Bad, Puma). nih.govmdpi.comnih.govoncotarget.com Upon receiving apoptotic signals, BH3-only proteins can activate Bax and Bak or neutralize anti-apoptotic Bcl-2 proteins, leading to Bax and Bak oligomerization and insertion into the mitochondrial membrane, thereby promoting permeabilization and cytochrome c release. mdpi.comd-nb.infonih.govoncotarget.com Studies on related anthracyclines have shown modulation of Bcl-2 family proteins; for instance, epirubicin decreased Bcl-2 and increased Bax levels, favoring apoptosis. nih.gov Similarly, doxorubicin treatment has been associated with decreased Bcl-2 and increased Bax expression. researchgate.netunesp.br

Data illustrating the modulation of Bcl-2 family proteins by anthracyclines:

TreatmentBcl-2 ExpressionBax ExpressionBcl-XL ExpressionBad Expression
ControlNormalNormalNormalNormal
Epirubicin (Specific Concentration) nih.govDecreasedIncreasedNot specifiedNot specified
Doxorubicin (Specific Concentration) researchgate.netDecreasedIncreasedNot specifiedNot specified
Furanodiene (DOX-resistant cells) frontiersin.orgNot specifiedNot specifiedDecreasedIncreased

Engagement of the Extrinsic (Death Receptor-Mediated) Apoptotic Pathway

The extrinsic apoptotic pathway is initiated by the binding of extracellular ligands (such as FasL, TNF-α, or TRAIL) to specific death receptors on the cell surface (e.g., FasR, TNFR1, TRAIL-R1/DR4, TRAIL-R2/DR5). wikipedia.orgthermofisher.comfrontiersin.orgactaorthop.org This binding triggers the formation of the death-inducing signaling complex (DISC), which involves the recruitment of adaptor proteins like FADD and procaspase-8. nih.govactaorthop.org Within the DISC, procaspase-8 is activated through auto-processing. actaorthop.org Activated caspase-8 is an initiator caspase that can directly cleave and activate executioner caspases (like caspase-3) or cleave the BH3-only protein Bid, linking the extrinsic pathway to the intrinsic pathway through the generation of truncated Bid (tBid). thermofisher.comd-nb.infoactaorthop.org Studies on related anthracyclines, such as epirubicin, have demonstrated the involvement of the extrinsic pathway, evidenced by increased levels of FasL and FADD, as well as activated caspase-8. nih.gov

Upregulation of Death Receptors (FasL, FADD)

While direct evidence specifically linking this compound to the upregulation of FasL and FADD was not found in the provided search results, studies on related anthracyclines like epirubicin and doxorubicin provide context. The activation of death receptor pathways, including those involving Fas and its ligand FasL, and the adaptor protein FADD, are known mechanisms in drug-induced apoptosis. oatext.comfrontiersin.orgnih.gov FADD is recruited to the death receptor upon ligand binding and plays a crucial role in assembling the DISC. oatext.comfrontiersin.org

Caspase-8 Activation

Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, activated within the DISC. exonpublications.comoatext.com Its activation is a critical step leading to the downstream activation of executioner caspases, such as caspase-3, which carry out the demolition of the cell. exonpublications.comd-nb.infowikipedia.org Research on doxorubicin has shown its association with caspase-8 activation in certain cell lines. d-nb.inforesearchgate.net However, one study on epirubicin indicated that caspase-8 activation in B-lymphoma cells could occur downstream of caspase-3 and be independent of CD95/Fas receptor-ligand interaction, suggesting alternative or more complex activation mechanisms depending on the cell type and context. nih.gov

Caspase-Independent DNA Fragmentation Mechanisms

Beyond the classical caspase-dependent apoptosis, anthracyclines can also induce caspase-independent cell death characterized by DNA fragmentation. researchgate.netolivelife.gr This can involve the translocation of mitochondrial proteins like Endonuclease G (EndoG) and Apoptosis-Inducing Factor (AIF) to the nucleus, where they directly contribute to DNA degradation. researchgate.netolivelife.grnih.gov Studies on doxorubicin have demonstrated that it can stimulate the release of these factors from mitochondria, leading to caspase-independent DNA fragmentation. researchgate.netnih.gov While direct data for this compound was not retrieved, its nature as a doxorubicin prodrug suggests that similar caspase-independent mechanisms may contribute to its cytotoxic effects.

Cell Cycle Arrest Mechanisms

Anthracyclines are known to interfere with the cell cycle, preventing cancer cells from proliferating. drugbank.com This often involves arresting the cell cycle at specific checkpoints to allow for DNA repair or to trigger apoptosis if the damage is irreparable. patsnap.com

Specific Blockade at the G2/M Phase

A prominent effect of anthracyclines, including doxorubicin, is the induction of cell cycle arrest at the G2/M phase. nih.govnih.govbiorxiv.orgfrontiersin.orgbiorxiv.org This phase is critical for preparing the cell for division (M phase) after DNA replication (S phase). frontiersin.org Arrest at this checkpoint can be triggered by DNA damage, which anthracyclines are known to induce through intercalation and topoisomerase II inhibition. wikipedia.orgpatsnap.com Studies have shown that doxorubicin treatment leads to a significant increase in the percentage of cells in the G2/M phase. nih.govfrontiersin.org This arrest is often associated with the disruption of the p34cdc2/cyclin B1 complex, a key regulator of the G2 to M phase transition. nih.govfrontiersin.org

Data on G2/M Arrest Induced by a Related Anthracycline (Doxorubicin)

Cell LineTreatment DurationConcentration% Cells in G2/M (Control)% Cells in G2/M (Treated)Source
P3886-12 hours1 µMNot specifiedMarked arrest nih.gov
MDA-MB-23124 hours10 µM17.99%23.35% frontiersin.org
MDA-MB-23124 hours15 µM17.99%57.8% frontiersin.org
MCF-724 hours10 µM10.65%26.90% frontiersin.org
MCF-724 hours15 µM10.65%42.49% frontiersin.org
MCF-720 hours100 µg/mL12.34±0.68%36.95±0.61 % biorxiv.org
MCF-720 hours200 µg/mL12.34±0.68%24.71±0.92 % biorxiv.org

Mitochondrial Dynamics and Targeting Strategies

Mitochondria play a central role in cellular energy production, metabolism, and apoptosis regulation. mdpi.comnih.govnih.gov Their dysfunction can trigger the intrinsic apoptotic pathway. researchgate.net

Role of Mitochondria as a Primary Cellular Target for Anthracyclines

Mitochondria are recognized as significant targets for anthracycline activity. wikipedia.orgmdpi.comresearchgate.netnih.gov Anthracyclines can accumulate in mitochondria, interfere with their function, and induce the release of pro-apoptotic factors like cytochrome c, EndoG, and AIF, thereby initiating or contributing to cell death. mdpi.comresearchgate.net The interaction of anthracyclines with mitochondria can also lead to the generation of reactive oxygen species, further contributing to cellular damage and apoptosis. wikipedia.orgpatsnap.com Strategies involving mitochondrial targeting have been explored to enhance the efficacy of anthracyclines, particularly in overcoming multidrug resistance. nih.govnih.gov For instance, liposomal formulations designed to specifically target mitochondria have shown promise in delivering anthracyclines like epirubicin to resistant leukemia cells, leading to increased caspase-9 and caspase-3 activity and improved antitumor effects. nih.govnih.gov

Impact on Mitochondrial Fission and Fusion Dynamics

Based on the available information, specific detailed research findings on the direct impact of this compound on mitochondrial fission and fusion dynamics are not extensively described in the provided search results. While anthracyclines, as a class, can affect mitochondrial function, the precise mechanisms by which this compound specifically modulates the dynamic processes of mitochondrial fission and fusion are not detailed within the scope of the search.

Development of Mitochondria-Specific Delivery and Accumulation Strategies

Information regarding the development of specific strategies for the targeted delivery and accumulation of this compound within mitochondria is not explicitly present in the provided search results. General concepts of targeted drug delivery and prodrug strategies exist google.com, but their specific application to directing this compound to mitochondria is not detailed.

Signal Transduction Pathway Modulation

This compound and related compounds have been associated with modulation of various signal transduction pathways critical for cellular function and proliferation molnova.com. The following subsections detail the reported interactions with specific pathways as found in the available literature.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Dysregulation

This compound has been linked to the MAPK/ERK signaling pathway molnova.com. The MAPK/ERK pathway is a crucial cascade involved in regulating diverse cellular activities, including proliferation, differentiation, and survival. While a direct mechanism of this compound-induced dysregulation is not explicitly detailed in the provided snippets, the association suggests a potential area of impact for this compound molnova.com. Other compounds, such as MEK inhibitors, are known to target this pathway who.int.

Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR Signaling Network Alterations

The PI3K/Akt/mTOR signaling network is another critical pathway involved in cell growth, survival, and metabolism. While the search results mention Akt inhibitors cancer.gov and the general concept of signal transduction pathways, specific alterations to the PI3K/Akt/mTOR network directly induced by this compound are not detailed within the provided information.

JAK/STAT Signaling Pathway Modulation

This compound has also been associated with the JAK/STAT signaling pathway molnova.com. The JAK/STAT pathway plays a significant role in mediating the effects of cytokines and growth factors, influencing processes such as immune responses, cell growth, and differentiation. The nature and extent of this compound's modulation of this pathway are not specified in the available results molnova.com.

Nuclear Factor-kappa B (NF-κB) Pathway Engagement

Research, including in silico studies, has explored the potential of various compounds, including this compound, as inhibitors of inflammatory mediators such as caspase-1 and tumor necrosis factor-alpha (TNF-alpha). mdpi.comresearchgate.netnih.gov The NF-κB pathway is a key regulator of inflammatory responses, and TNF-alpha is a cytokine central to inflammation pathogenesis, capable of triggering inflammation-related proteins like caspase-1, other cytokines, and chemokines. nih.gov Dysregulated inflammation, mediated by biomolecular factors like caspase-1 and TNF-alpha, contributes to the progression of various conditions, including cancer. researchgate.netnih.gov Computational approaches, such as quantitative structure-activity relationship (QSAR) models combined with machine learning, have been employed to virtually screen compounds for their potential as dual inhibitors of caspase-1 and TNF-alpha, with this compound appearing in lists of top-ranked candidates in such screenings. mdpi.comresearchgate.netnih.gov These computational findings suggest a potential interaction or influence of this compound, or its active form doxorubicin, on pathways involving TNF-alpha and caspase-1, which are linked to NF-κB signaling. nih.gov

Other Transcription Factor and Kinase Interactions (e.g., HIF-1/2, STAT3, AMPK)

While the primary mechanism of action of doxorubicin, the active metabolite of this compound, involves DNA interaction and topoisomerase II inhibition chemicalbook.com, the broader cellular effects of anthracyclines can extend to influencing various signaling pathways and transcription factors. The involvement of this compound or its derivatives in directly modulating transcription factors like Hypoxia-Inducible Factor 1/2 (HIF-1/2), Signal Transducer and Activator of Transcription 3 (STAT3), or kinases such as AMP-Activated Protein Kinase (AMPK) is not extensively detailed in the provided search results. However, these pathways are frequently implicated in cancer biology, inflammation, and cellular stress responses, areas where anthracyclines exert their effects. For instance, HIF-1alpha and HIF-2alpha inhibitors are therapeutic agents explored in cancer treatment cancer.gov, and STAT3 inhibitors are also under investigation githubusercontent.com. Given the complex interplay of cellular pathways in response to DNA damage and oxidative stress induced by anthracyclines, it is plausible that indirect effects on these transcription factors and kinases may occur. Further research would be required to elucidate any direct or indirect interactions of this compound or its active metabolite with HIF-1/2, STAT3, or AMPK.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound68897
Doxorubicin31703
Caspase-1840
TNF-alpha7040
HIF-1alpha30848
HIF-2alpha9470
STAT36859
AMPK5808

Note: PubChem CIDs for proteins (Caspase-1, TNF-alpha, HIF-1alpha, HIF-2alpha, STAT3, AMPK) refer to their respective gene or protein entries in the PubChem database, which also links to related biological information.##

This compound, an N-L-leucyl prodrug of the well-established anthracycline doxorubicin, exerts its biological effects following conversion to its active form, doxorubicin, primarily through the action of hydrolytic enzymes present in or on tumor cells. nih.gov The mechanism of action of doxorubicin involves its high-affinity binding to DNA via intercalation between base pairs. chemicalbook.com This intercalation imposes steric hindrance, induces single-strand breaks in the DNA helix, and consequently inhibits the synthesis of both DNA and DNA-dependent RNA. chemicalbook.com The enzyme topoisomerase II is considered a key player in mediating the DNA strand breaks induced by anthracycline compounds. chemicalbook.com While doxorubicin demonstrates maximal cytotoxicity against cells in the S-phase of the cell cycle, it is also capable of inducing cell death in other phases. chemicalbook.com

Nuclear Factor-kappa B (NF-κB) Pathway Engagement

Investigations, including computational modeling and virtual screening approaches, have explored the potential interactions of various chemical entities, including this compound, with key mediators of inflammation such as caspase-1 and tumor necrosis factor-alpha (TNF-alpha). mdpi.comresearchgate.netnih.gov The NF-κB signaling pathway is a critical regulator of inflammatory responses. TNF-alpha, a prominent cytokine involved in the pathogenesis of inflammation and autoimmune disorders, has the capacity to activate a cascade of inflammation-related proteins, including caspase-1, as well as other cytokines and chemokines. nih.gov Dysregulation of inflammatory processes driven by biomolecular effectors like caspase-1 and TNF-alpha has been implicated in the progression of numerous pathological conditions, including various forms of cancer. researchgate.netnih.gov

Computational methodologies, such as quantitative structure-activity relationship (QSAR) models coupled with machine learning algorithms, have been utilized to perform virtual screenings aimed at identifying compounds with potential dual inhibitory activity against caspase-1 and TNF-alpha. mdpi.comresearchgate.netnih.gov In such computational screens, this compound has been identified among the top-ranked candidates predicted to possess this dual inhibitory potential. mdpi.comresearchgate.netnih.gov These computational findings suggest a potential influence or interaction of this compound, or its active metabolite doxorubicin, within the complex network of pathways involving TNF-alpha and caspase-1, which are intrinsically linked to NF-κB signaling. nih.gov

The table below summarizes some computational predictions regarding this compound's potential interaction with inflammatory targets:

CompoundPredicted Dual Inhibition Probability (Caspase-1 and TNF-alpha)Reference
This compound99.98% mdpi.comresearchgate.netnih.gov

Note: This data is based on computational predictions from in silico studies and indicates potential; further experimental validation is required.

Preclinical Methodologies and Research Models for Leurubicin Evaluation

In Vitro Cellular Models

In vitro cellular models are fundamental tools in the preclinical assessment of Leurubicin. They allow for detailed examination of the compound's interactions with cancer cells at a molecular and cellular level.

Establishment and Characterization of Cancer Cell Lines (e.g., Leukemia, Breast, Liver, Colon, Prostate)

A diverse panel of cancer cell lines representing various tissue origins, such as leukemia, breast, liver, colon, and prostate, is commonly used to evaluate the activity of potential anti-cancer agents like this compound wuxibiology.comatcc.org. The establishment of these cell lines involves isolating cancer cells and culturing them under specific laboratory conditions to ensure continuous growth and proliferation atcc.org. Characterization is a critical step to confirm the identity, origin, and specific molecular features of each cell line, including genetic mutations, protein expression, and growth characteristics atcc.orgnih.gov. This characterization ensures the reproducibility and relevance of the research findings. For instance, breast cancer cell lines like MCF-7 (estrogen receptor positive) and MDA-MB-231 (estrogen receptor negative) are widely used models for studying hormone-dependent and independent breast cancer, respectively tezu.ernet.in. Comprehensive profiling of cell lines, including their growth characteristics and drug response to clinically relevant therapeutics, is essential for selecting appropriate models for specific research questions nih.gov.

Development and Phenotypic Profiling of Drug-Resistant Cell Lines

To investigate the potential for acquired resistance to this compound, drug-resistant cell lines are developed. This process typically involves exposing parental cancer cell lines to increasing concentrations of the drug over an extended period tezu.ernet.infrontiersin.org. This stepwise exposure selects for cells that can survive and proliferate in the presence of the drug, mimicking the development of resistance observed in clinical settings tezu.ernet.infrontiersin.orgresearchgate.net. The development of a drug-resistant cell line can take several months frontiersin.orgresearchgate.net. Phenotypic profiling of these resistant sublines is then performed to characterize the mechanisms of resistance. This can include assessing changes in drug accumulation, efflux pump activity (such as P-glycoprotein and Breast Cancer Resistance Protein), alterations in drug targets, and modifications in cell signaling pathways frontiersin.orgnih.gov. For example, studies have developed sublines of breast cancer cells, such as MDA-MB-231 and MCF-7, with acquired resistance to epirubicin (B1671505), an anthracycline similar to this compound, by exposing them to increasing concentrations over numerous passages tezu.ernet.in. Characterization of these resistant lines involves comparing their cytotoxicity profiles to the parental lines and determining the resistance index tezu.ernet.in. Maintaining the resistant phenotype in cell culture often requires continuous exposure to the drug or periodic pulse treatments researchgate.net.

Cell Viability and Proliferation Assays (e.g., MTT, Resazurin)

Cell viability and proliferation assays are fundamental for determining the cytotoxic effect of this compound on cancer cells. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Resazurin (B115843) assay are commonly employed researchgate.netnih.gov. These colorimetric or fluorometric assays measure the metabolic activity of living cells, which is indicative of viability and proliferation researchgate.netnih.govnih.gov. The MTT assay relies on the reduction of a tetrazolium dye by metabolically active cells into a purple formazan (B1609692) product researchgate.net. The Resazurin assay utilizes the reduction of the non-fluorescent resazurin to the fluorescent resorufin (B1680543) by viable cells nih.govnih.gov. These assays are used to determine the concentration of this compound that inhibits cell growth by a certain percentage, often expressed as the IC50 (half-maximal inhibitory concentration) value nih.gov. Studies have used the MTT assay to assess the effect of compounds like epirubicin on the proliferation of sensitive and resistant cell lines tezu.ernet.in. The Resazurin assay offers advantages such as being non-toxic to cells, allowing for further downstream analysis, and potentially avoiding interference from test compounds that can occur with the MTT assay nih.gov. Optimization of assay parameters, such as cell density and incubation time, is crucial for accurate results researchgate.netnih.gov.

Apoptosis and Cell Death Quantification (e.g., Flow Cytometry, TUNEL Assays, Caspase Activity, PARP Cleavage)

Induction of apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects thermofisher.com. Various methods are used to quantify apoptosis and other forms of cell death in response to this compound treatment. Flow cytometry is a versatile tool that can be used with various staining methods to identify apoptotic cells nih.govbiocompare.combdbiosciences.com. Annexin V staining, often combined with propidium (B1200493) iodide (PI), is widely used to detect early and late apoptotic cells based on changes in the cell membrane bdbiosciences.com. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays detect DNA fragmentation, a hallmark of late-stage apoptosis thermofisher.comnih.govbdbiosciences.com. Caspase activity assays measure the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis thermofisher.comnih.govbiocompare.combdbiosciences.com. These assays can use fluorogenic substrates or antibodies specific to activated caspases nih.govbiocompare.com. Cleavage of PARP (poly ADP-ribose polymerase) by activated caspases is another important indicator of apoptosis, which can be detected by Western blotting nih.govbiocompare.comresearchgate.net. Studies evaluating the effects of epirubicin, a related anthracycline, have utilized flow cytometry to quantify apoptotic cells and Western blotting to assess the cleavage of PARP and the decrease of caspase-3 abundance researchgate.net. These methods collectively provide a comprehensive picture of the mode and extent of cell death induced by this compound.

Cell Cycle Progression Analysis

Anti-cancer agents can disrupt the cell cycle, leading to cell cycle arrest at specific phases, which can ultimately inhibit proliferation or induce cell death nih.govnih.gov. Flow cytometry with DNA-intercalating dyes like propidium iodide is commonly used to analyze cell cycle distribution nih.govresearchgate.net. By measuring the DNA content of individual cells, researchers can determine the percentage of cells in different phases of the cell cycle (G1, S, and G2/M) nih.govresearchgate.net. Changes in the distribution of cells across these phases after this compound treatment can indicate a cell cycle arrest. For example, studies with doxorubicin (B1662922) and etoposide (B1684455) have shown induction of G2/M cell cycle arrest in leukemia cell lines researchgate.net. Epirubicin has also been shown to induce cell cycle arrest in breast cancer and microglia cells nih.gov. Analyzing cell cycle progression helps to understand how this compound impacts the proliferation dynamics of cancer cells.

Genotoxicity Assessment (e.g., Comet Assay, Micronucleus Test)

Genotoxicity testing is performed to evaluate the potential of a compound to cause damage to genetic material. The Comet assay and the Micronucleus test are two common in vitro methods used for this purpose jcpjournal.orgnih.govnih.gov. The Comet assay (also known as single-cell gel electrophoresis) detects DNA strand breaks in individual cells jcpjournal.orgnih.govnih.gov. Cells with damaged DNA show a "comet-like" tail when subjected to electrophoresis jcpjournal.org. The Micronucleus test identifies micronuclei, which are small extranuclear bodies containing fragmented chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division thermofisher.comjcpjournal.orgnih.gov. The presence of micronuclei indicates chromosomal damage or segregation errors jcpjournal.orgnih.gov. While these assays are often used in vivo, in vitro versions can provide initial insights into the genotoxic potential of a compound. Studies have used the Comet assay and micronucleus test to assess the genotoxicity of other anthracyclines like doxorubicin nih.gov. These tests are important for assessing the potential mutagenic or carcinogenic risk associated with this compound.

Intracellular Drug Uptake Studies

Intracellular drug uptake studies are crucial for understanding how a compound enters target cells. For a prodrug like this compound, which is converted to doxorubicin intracellularly, assessing its uptake and the subsequent accumulation of the active doxorubicin metabolite within tumor cells is vital for determining its efficacy. These studies typically involve exposing cancer cell lines to the drug and then quantifying the amount of drug internalized over time. Techniques such as fluorescence microscopy, flow cytometry, and liquid chromatography-mass spectrometry (LC-MS) can be employed to track and measure intracellular drug concentrations. Doxorubicin is fluorescent, which facilitates its detection and quantification within cells using imaging and flow cytometry techniques. While the provided search results discuss intracellular uptake studies for doxorubicin and other compounds nih.govfrontiersin.orgnih.govdiva-portal.orguio.no, specific data detailing the intracellular uptake of this compound itself using these methodologies were not found. However, such studies would be essential to evaluate the delivery efficiency of the prodrug and the kinetics of its conversion to doxorubicin within target cells.

Gene and Protein Expression Analysis (e.g., Real-time PCR, Western Blotting, Immunohistochemistry)

Analyzing changes in gene and protein expression provides insights into the molecular pathways affected by a drug. Techniques such as Real-time PCR (RT-PCR) are used to quantify mRNA levels, indicating changes in gene transcription. Western blotting is employed to measure the abundance of specific proteins, reflecting translational and post-translational effects. Immunohistochemistry allows for the visualization of protein expression and localization within cells and tissues. bio-rad.com For this compound, these methods could be used to investigate how exposure to the prodrug or its active metabolite, doxorubicin, affects the expression of genes and proteins involved in cell cycle control, apoptosis, drug metabolism, and resistance mechanisms. While gene and protein expression analysis is a standard practice in cancer drug research bio-rad.comfrontiersin.orgnih.govnih.govnih.govcancer-pku.cn, specific research findings detailing the impact of this compound on gene or protein expression profiles were not available in the provided search results.

Advanced Imaging Techniques for Dynamic Cellular Processes

Advanced imaging techniques enable the visualization and analysis of dynamic cellular processes in real-time. Techniques such as confocal microscopy, live-cell imaging, and high-content screening can provide detailed information about drug localization, cellular responses (e.g., apoptosis, cell division), and the dynamics of molecular interactions within living cells. plos.orgoatext.comfrontiersin.orgnih.govbiorxiv.org Given that doxorubicin localizes in the nucleus and intercalates with DNA, advanced imaging could be used to track the delivery of doxorubicin released from this compound to the nucleus and observe its effects on nuclear morphology and DNA structure. plos.org Although advanced imaging is a valuable tool in preclinical cancer research plos.orgoatext.comfrontiersin.orgnih.govbiorxiv.orgnih.gov, specific applications of these techniques to study the dynamic cellular processes influenced by this compound were not found in the provided search results.

Electrochemical and Spectroscopic Techniques for Molecular Interaction Characterization

Electrochemical and spectroscopic techniques are employed to characterize the interactions between drug molecules and biological targets, such as DNA or enzymes. Techniques like cyclic voltammetry, differential pulse voltammetry, UV-Vis spectrophotometry, and fluorescence spectroscopy can provide information about binding affinities, interaction mechanisms (e.g., intercalation), and redox properties. researchgate.netmdpi.comnih.govmdpi.comnih.gov For this compound, these methods could be used to study its stability, its interaction with the enzymes responsible for its conversion to doxorubicin, and the subsequent interaction of the released doxorubicin with DNA. Doxorubicin is known to intercalate into DNA, and electrochemical and spectroscopic methods have been used to study this interaction for doxorubicin and other anthracyclines. researchgate.netmdpi.comnih.govmdpi.com While these techniques are relevant for characterizing the molecular interactions of anthracycline-based drugs researchgate.netmdpi.comnih.govmdpi.comnih.gov, specific data from electrochemical or spectroscopic studies focusing on this compound were not available in the provided search results.

In Vivo Non-Human Animal Models

In vivo animal models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of potential drug candidates in a complex living system that mimics aspects of human disease.

Xenograft Models (e.g., Nude Mice Xenografts with Human Cancer Cell Lines)

Xenograft models involve transplanting human cancer cells or tumor tissue into immunocompromised animals, typically nude mice. These models allow for the evaluation of a drug's effect on human tumors growing in a living organism. dovepress.comoncobites.blognih.gov Nude mice lack a functional immune system, which prevents rejection of the human graft. dovepress.comoncobites.blog Xenograft models, particularly those using human cancer cell lines, are widely used to assess the antitumor activity of novel agents. dovepress.comnih.gov For a compound like this compound, xenograft models using various human cancer cell lines could be used to evaluate its ability to inhibit tumor growth and induce tumor regression in vivo. While xenograft models are a standard tool in preclinical oncology research nih.govdovepress.comoncobites.blognih.govpsu.edumdpi.com, specific published research findings detailing the evaluation of this compound in xenograft models were not found in the provided search results. However, given its nature as a doxorubicin prodrug intended for cancer treatment, it is highly probable that such studies would be conducted.

Syngeneic and Genetically Engineered Murine Tumor Models

Syngeneic models involve implanting tumor cells that originated from the same inbred strain of mouse as the host mouse. These models have an intact immune system, making them valuable for studying the interaction between the drug, the tumor, and the immune system, which is particularly relevant for immunotherapies but also for understanding the tumor microenvironment's influence on drug response. taconic.comreactionbiology.comcrownbio.comherabiolabs.comcriver.com Genetically Engineered Murine (GEM) models are created by introducing specific genetic alterations into mice that drive tumor development, often mimicking genetic changes found in human cancers. oncobites.blogunclineberger.orgcreative-biolabs.com GEM models provide a more physiologically relevant tumor microenvironment and can be used to study the impact of specific genetic mutations on drug response. oncobites.blogunclineberger.org While syngeneic and GEM models are increasingly used in preclinical cancer research to evaluate drug efficacy in the context of a functional immune system or specific genetic backgrounds oncobites.blogtaconic.comreactionbiology.comcrownbio.comherabiolabs.comcriver.comunclineberger.orgcreative-biolabs.comonclive.comdovepress.comnih.gov, specific research findings detailing the evaluation of this compound in syngeneic or genetically engineered murine tumor models were not available in the provided search results. These models could potentially be used to investigate the role of the immune system or specific genetic factors in the response to this compound and its active metabolite, doxorubicin.

Rational Design of Leurubicin Analogs and Advanced Drug Delivery Systems

Structure-Activity Relationship (SAR) Studies of Anthracycline Derivatives

Identification of Key Structural Determinants for DNA Intercalation and Topoisomerase Inhibition

Anthracyclines exert their primary cytotoxic effects through intercalation into DNA and the inhibition of Topoisomerase II (Topo II). hilarispublisher.comnih.govontosight.airesearchgate.netnih.govncats.io The planar ring system of the anthracycline chromophore is essential for intercalating between DNA base pairs. hilarispublisher.comontosight.airesearchgate.netncats.io This intercalation process is further stabilized by interactions, particularly hydrogen bonding, between the amino sugar moiety and the DNA minor groove. hilarispublisher.comresearchgate.net

The inhibition of Topo II involves the stabilization of the cleavable complex, a transient intermediate where the enzyme is covalently bound to cleaved DNA strands. hilarispublisher.comnih.govontosight.airesearchgate.netnih.govncats.io This prevents the re-ligation of DNA breaks, leading to DNA damage and ultimately cell death. nih.govontosight.ainih.gov The amino sugar plays a crucial role in this process, interacting with ring A of the anthracycline and stabilizing the Topo II-DNA complex. hilarispublisher.com Compounds lacking this amino sugar functionality have shown a failure to inhibit the enzyme. hilarispublisher.com For doxorubicin (B1662922) and daunorubicin (B1662515), specific hydrogen bonding between the O-9 position of the anthracycline and the N-2 and N-3 positions of guanine (B1146940) contributes to their specificity. hilarispublisher.com

Impact of Stereochemical Modifications on Biological Activity (e.g., 4'-epi-isomer)

Stereochemical modifications to the anthracycline structure can significantly impact their biological activity, including their potency, spectrum of activity, and toxicity profile. A notable example is the 4'-epi-isomer of doxorubicin, known as epirubicin (B1671505). ncats.ionih.gov Epirubicin demonstrates similar antitumor activity to doxorubicin but is often associated with a more favorable side effect profile in some cases. ontosight.ai

Studies on doxorubicin isomers highlight that the stereochemistry at the 3-amine carbon and the state of N-substitution are critical determinants of anthracycline cytotoxicity and cellular uptake. acs.org For instance, doxorubicin isomers with the amine positioned axially tend to show poorer histone eviction activity and limited cytotoxicity compared to their equatorial amine counterparts. acs.org However, exceptions exist, and conformational changes in solution can influence the observed activities. acs.org Modification of the saccharide moiety has led to the development of second and third-generation anthracyclines with altered properties, including potentially lower cardiotoxicity compared to the parent compounds, although challenges like drug resistance mechanisms (e.g., P-gp efflux) may still be present. ineosopen.org

Prodrug Design Principles for Enhanced Tumor Selectivity of Leurubicin

This compound is designed as a prodrug to improve the therapeutic index of doxorubicin by enhancing its selectivity for tumor cells. nih.gov The core principle behind this strategy is to create an inactive or less active precursor molecule that is converted into the potent active drug preferentially at the tumor site. eurekaselect.comnih.govnih.govclinmedjournals.orgmdpi.comnih.gov

Exploitation of Tumor-Specific Enzymatic Activity for Prodrug Activation

Tumor tissues often exhibit differences in enzymatic activity compared to normal tissues, a characteristic that can be exploited for the selective activation of prodrugs. eurekaselect.comnih.govclinmedjournals.orgmdpi.comnih.gov this compound, for example, is designed to be converted to its active form, doxorubicin, by hydrolytic enzymes present in or on tumor cells. nih.gov

This approach, sometimes referred to as "prodrug monotherapy," relies on the higher concentration or specific expression of certain enzymes within the tumor microenvironment to cleave a linker connecting the inactive prodrug to the active drug. nih.govnih.govacs.orgnih.gov Enzymes such as beta-glucuronidase, which can be found in elevated concentrations in necrotic areas of tumors, and tumor-associated proteases like plasmin, have been investigated for their potential to activate anthracycline prodrugs. acs.orgnih.govfrontiersin.org The use of self-eliminating spacers in prodrug design can be essential for efficient enzymatic activation and subsequent release of the active drug. acs.org Studies have demonstrated that prodrugs designed for activation by tumor-associated enzymes can exhibit marked selectivity and lead to increased drug deposition in tumors compared to the administration of the free drug. acs.orgnih.gov

Development of Advanced Drug Delivery Systems for Improved Therapeutic Index

Advanced drug delivery systems aim to improve the therapeutic index of anticancer agents like anthracyclines by altering their pharmacokinetics and biodistribution, leading to increased drug accumulation at the tumor site and reduced exposure to healthy tissues. nih.govresearchgate.netopenaccessjournals.comnih.govclinicsinoncology.com

Liposomal Formulations, Including Mitochondria-Targeted Liposomes

Liposomal formulations are a prominent example of advanced drug delivery systems used for anthracyclines. Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate drugs, protecting them from degradation and altering their distribution in the body. openaccessjournals.comclinicsinoncology.com Liposomal encapsulation can lead to enhanced accumulation of the drug in tumor tissues through mechanisms like the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows liposomes to accumulate within the tumor microenvironment. clinicsinoncology.com This can result in increased drug concentration at the site of disease and reduced systemic toxicity compared to the free drug. openaccessjournals.comnih.govclinicsinoncology.com

Nanoparticle-Based Platforms (e.g., Polymeric Nanoparticles, Inorganic Nanoparticles)

Nanoparticle-based platforms offer a versatile approach for drug delivery, allowing for the encapsulation or conjugation of therapeutic agents to improve their solubility, stability, pharmacokinetics, and tumor accumulation. Polymeric nanoparticles, formed from biodegradable or biocompatible polymers, and inorganic nanoparticles, such as magnetic nanoparticles or gold nanoparticles, have been explored for the delivery of various anticancer drugs, including anthracyclines like doxorubicin and epirubicin. nih.govnih.govnih.govmdpi.comfrontiersin.orgtbzmed.ac.ir

While the search results indicate that this compound has been considered in the context of nanoparticle delivery systems mdpi.com and mentioned alongside siRNA-Nanoparticles epo.org, detailed research specifically on this compound-loaded polymeric or inorganic nanoparticles with extensive data on their synthesis, characterization, and performance was not prominently found within the provided snippets. Liposomes, a type of lipid-based nanoparticle, are recognized for their targeted delivery capabilities in cancer therapy, and this compound is listed among potential drugs for inclusion in such formulations, although specific studies on this compound-loaded liposomes were not detailed. google.com

Stimuli-Responsive Drug Release Mechanisms (e.g., pH-Sensitive, Enzyme-Responsive Systems)

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific internal or external triggers, such as changes in pH, temperature, redox potential, or the presence of certain enzymes. This controlled release can enhance drug efficacy and reduce systemic exposure by concentrating drug activity at the target site.

This compound's inherent nature as an N-L-leucyl prodrug that is activated by hydrolytic enzymes in tumor cells represents a fundamental example of enzyme-responsive drug release. nih.gov This design leverages the enzymatic environment of the tumor to convert the less toxic prodrug into the active doxorubicin. nih.gov

Beyond this intrinsic property, research into integrating this compound into advanced stimuli-responsive systems (e.g., pH-sensitive or other enzyme-responsive nanocarriers) was not extensively detailed in the provided search results, which primarily focused on doxorubicin and epirubicin for these strategies. frontiersin.orgtbzmed.ac.irmdpi.comrsc.orgnih.govrsc.orgresearchgate.netnih.gov However, the principles demonstrated for doxorubicin, such as release triggered by the acidic pH of the tumor microenvironment or lysosomal enzymes, could potentially be explored for this compound, building upon its existing enzymatic activation mechanism. frontiersin.orgmdpi.com

Targeted Delivery Strategies (e.g., Ligand-Directed Approaches, Antibody-Drug Conjugates)

Targeted delivery strategies aim to selectively deliver therapeutic agents to cancer cells or the tumor microenvironment, thereby increasing efficacy and minimizing damage to healthy tissues. This can be achieved by conjugating the drug to targeting ligands, such as antibodies, peptides, or small molecules that bind to receptors overexpressed on cancer cells.

Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted therapy, combining the specificity of monoclonal antibodies with the cytotoxic potency of a conjugated drug payload. binaytara.orgeortc.orgnih.gov While anthracyclines like doxorubicin have been explored as payloads in ADCs nih.gov, and this compound is listed in contexts related to ADCs googleapis.com, specific research detailing the development or evaluation of this compound-based ADCs or other ligand-directed delivery strategies for this compound was not found in the provided search results. Targeted delivery using aptamers has been investigated for epirubicin, demonstrating enhanced cellular uptake and cytotoxicity in target cells. nih.govnih.gov These approaches highlight the potential for targeted delivery strategies for anthracycline-based drugs, which could conceptually be extended to this compound.

Strategies for Sustained and Localized Drug Release

Strategies for sustained and localized drug release aim to maintain therapeutic drug concentrations at the disease site over an extended period, reducing the need for frequent administration and potentially minimizing systemic side effects. This can involve formulating the drug within biodegradable matrices, implants, or injectable gels.

This compound has been mentioned in the context of sustained-release formulations in patent literature and drug databases. google.comgoogleapis.comgoogleapis.comdda.gov.np These mentions suggest that efforts have been made to develop formulations that control the release rate of this compound. For instance, patent documents refer to protein carrier-linked prodrugs and polymer compositions capable of retarding drug release, listing this compound among the compounds that can be included in such systems. googleapis.comgoogleapis.com While the search results confirm the exploration of sustained release for this compound, detailed research findings on specific sustained or localized release systems and their performance characteristics were not extensively provided. Research on sustained-release hydrogels has been conducted for related drugs like epirubicin, demonstrating prolonged drug presence and antitumor effects. nih.gov

Exploration of Novel Delivery Concepts (e.g., Targeted Protein Degradation Technologies)

The field of drug delivery is continuously evolving with the exploration of novel concepts beyond traditional encapsulation and targeting strategies. Targeted protein degradation (TPD) technologies, such as PROTACs, represent a distinct approach to drug action, inducing the degradation of target proteins rather than inhibiting them.

Based on the provided search results, there was no information found specifically linking this compound or its application with novel delivery concepts such as targeted protein degradation technologies. Research in this area appears to be focused on different classes of molecules and mechanisms of action.

Preclinical Combination Strategies to Overcome Resistance and Enhance Efficacy

Synergistic Interactions with Other Topoisomerase Inhibitors (Type I and Type II)

The coordinated regulation of DNA topology by topoisomerase I (Top1) and topoisomerase II (Top2) is critical for cell viability. The "topoisomerase poison" model suggests that inhibiting both enzymes simultaneously or sequentially could lead to an overwhelming accumulation of DNA strand breaks, resulting in synergistic cytotoxicity. Preclinical data supports the concept that combining Top1 and Top2 inhibitors can be a potent anti-cancer strategy. For instance, the initial administration of a Top1 inhibitor has been shown to upregulate Top2, potentially sensitizing cells to subsequent treatment with a Top2 inhibitor like Leurubicin.

While direct studies on this compound are limited, research on other anthracyclines, such as epirubicin (B1671505), in combination with the Top1 inhibitor irinotecan, has suggested a synergistic interaction, at least in the bone marrow, although this also led to increased toxicity. Conversely, some combinations of anthracyclines have demonstrated antagonistic effects. For example, aclarubicin (B47562) has been found to inhibit the cytotoxicity of daunorubicin (B1662515) by interfering with its effect on topoisomerase II. This highlights the complexity of drug-drug interactions even within the same class and underscores the necessity for careful preclinical evaluation of specific combinations with this compound to ensure a synergistic, rather than antagonistic, outcome.

Co-Administration with Apoptosis-Inducing Agents

A primary mechanism of anthracycline-induced cell death is the induction of apoptosis. However, cancer cells often develop resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic signals. Combining this compound with agents that directly target the apoptotic machinery is a rational strategy to overcome this resistance.

One major family of anti-apoptotic proteins is the Bcl-2 family. Overexpression of Bcl-2 is a common resistance mechanism. Preclinical studies combining the Bcl-2 inhibitor venetoclax (B612062) with doxorubicin (B1662922) have shown synergistic antiproliferative activity and increased apoptosis in triple-negative breast cancer cell lines. This combination was effective in reducing senescent cells in a p53-independent manner and improved tumor growth inhibition in vivo. nih.gov Similarly, venetoclax has shown high efficacy in combination with other anthracyclines like daunorubicin in acute myeloid leukemia (AML) models. researchgate.netaacrjournals.org

Another approach involves leveraging the extrinsic apoptosis pathway. The tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can selectively induce apoptosis in cancer cells. researchgate.net While some cancer cells are resistant to TRAIL monotherapy, combining it with chemotherapeutic agents can restore sensitivity. Studies have demonstrated that the combination of doxorubicin and TRAIL significantly inhibits tumor growth and metastasis in soft tissue sarcoma xenograft models, an effect attributed to enhanced tumor cell apoptosis. nih.gov These findings provide a strong rationale for investigating the combination of this compound with Bcl-2 inhibitors or TRAIL receptor agonists in preclinical models.

Integration with Agents Modulating DNA Repair Pathways (e.g., PARP, ATM, Rad51, MGMT Inhibitors)

This compound's primary mode of action is the induction of DNA double-strand breaks (DSBs). Consequently, the cell's ability to repair this damage is a critical determinant of its survival. Inhibiting key DNA repair pathways can therefore potentiate the cytotoxic effects of this compound.

Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant synergy with DNA-damaging agents. PARP is crucial for the repair of single-strand breaks (SSBs). Inhibiting PARP leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs. In cells treated with a topoisomerase II inhibitor like this compound, the additional burden of PARP inhibitor-induced DSBs can be overwhelming. Preclinical studies have shown that PARP inhibitors act synergistically with doxorubicin in BRCA-competent cells by compromising the arrest of chemotherapy-induced replication forks. aacrjournals.org The PARP inhibitor olaparib (B1684210) has also been shown to synergize with daunorubicin by an additional mechanism involving the inhibition of the anthracycline-metabolizing enzyme AKR1C3. nih.gov

The Ataxia-Telangiectasia Mutated (ATM) kinase is a primary sensor of DSBs. Upon activation by agents like doxorubicin, ATM orchestrates cell cycle arrest and initiates DNA repair. nih.gov Combining an ATM inhibitor, such as KU-55933, with doxorubicin has been shown to block the phosphorylation of downstream targets, prevent cell cycle arrest, and significantly reduce cell survival. nih.gov Newer, more potent ATM inhibitors have demonstrated strong synergistic activity with topoisomerase II inhibitors like doxorubicin and etoposide (B1684455) in a broad range of cancer cell lines. aacrjournals.org

RAD51 is a key protein in the homologous recombination (HR) pathway, a major mechanism for repairing DSBs. High RAD51 expression is often associated with chemoresistance. nih.gov A small-molecule inhibitor of RAD51, B02, was shown to significantly enhance the sensitivity of multiple myeloma cells to doxorubicin. The combination led to synthetic lethality, characterized by increased apoptosis and reduced viability. nih.govnih.gov Mechanistically, B02 blocked the formation of doxorubicin-induced RAD51 foci, leading to an accumulation of unrepaired DNA damage. nih.govnih.gov

These findings strongly support the preclinical evaluation of this compound in combination with inhibitors of PARP, ATM, and Rad51 to exploit the concept of synthetic lethality and overcome resistance mediated by DNA repair.

Preclinical Synergy of Anthracyclines with DNA Repair Inhibitors

AnthracyclineDNA Repair InhibitorInhibitor TargetCancer ModelKey FindingReference
DaunorubicinOlaparibPARP / AKR1C3Leukemia (KG1α), Colon Cancer (HCT116)Synergistic enhancement of antiproliferative effect. nih.gov
DoxorubicinPARP Inhibitors (Rucaparib, PJ34)PARPOvarian Cancer (OVCAR8, OVCAR3)Synergistic effects on long-term survival in BRCA-competent cells. aacrjournals.org
DoxorubicinKU-55933ATMVarious cancer cell linesEffective chemo-sensitization; blocked phosphorylation of p53, H2AX, CHK1. nih.gov
DoxorubicinB02Rad51Multiple MyelomaSignificant synthetic lethality; increased apoptosis and reduced viability. nih.govnih.gov

Combination with Metabolic Pathway Inhibitors

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. Targeting these altered metabolic pathways can create vulnerabilities that may be exploited in combination with conventional chemotherapy.

Targeting Glucose, Glutamine, and Fatty Acid Metabolism

Many tumors display elevated glucose uptake and glycolysis, a phenomenon known as the Warburg effect. Inhibiting key players in glucose metabolism can starve cancer cells of energy and biosynthetic precursors. For example, inhibitors of the glucose transporter 1 (GLUT1), such as BAY-876, have been shown to decrease glucose uptake in breast cancer cells. nih.gov Combining inhibitors of glycolysis with doxorubicin has shown promise; for instance, the combination of a glutaminase (B10826351) inhibitor (CB-839) and a lactate (B86563) dehydrogenase inhibitor (Oxamate) improved the efficacy of doxorubicin in breast cancer cell lines. nih.gov

Glutamine is another critical nutrient for many cancer cells, feeding into the TCA cycle and supporting biosynthesis and antioxidant defense. Inhibitors of glutaminase (GLS), the first enzyme in glutamine catabolism, have shown synergistic effects with topoisomerase inhibitors. researchgate.net The combination of the GLS inhibitor CB-839 with doxorubicin suppressed breast and pancreatic cancer growth in preclinical models. researchgate.net This synergy is partly attributed to the depletion of glutathione, an important antioxidant, rendering cells more susceptible to the oxidative stress induced by anthracyclines. nih.gov

While direct preclinical evidence for combining this compound with fatty acid metabolism inhibitors is less established, the reliance of some cancer cells on fatty acid oxidation for energy, particularly under metabolic stress, suggests this is a viable area for future investigation.

Inhibition of Oxidative Phosphorylation (OXPHOS)

Contrary to the historical focus on glycolysis, it is now clear that many cancer cells also rely on mitochondrial oxidative phosphorylation (OXPHOS) for energy production and survival, especially cancer stem cells and cells resistant to therapy. researchgate.net Combining inhibitors of both glycolysis and OXPHOS is an attractive strategy to target the metabolic plasticity of tumors. researchgate.net While specific studies combining OXPHOS inhibitors with this compound are yet to be published, the strategy of inducing a profound energetic crisis by dual metabolic blockade could significantly lower the threshold for chemotherapy-induced cell death.

Sensitization via Signal Transduction Pathway Inhibition (e.g., ERK, PI3K/Akt Pathway Inhibitors)

Aberrant activation of signal transduction pathways is a hallmark of cancer, driving proliferation, survival, and resistance to therapy. Inhibitors of these pathways can not only impede tumor growth but also re-sensitize cancer cells to cytotoxic agents like this compound.

The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in cancer and is a critical regulator of cell survival and chemoresistance. nih.govnih.gov Activation of Akt has been shown to confer resistance to doxorubicin. nih.gov Preclinical studies have demonstrated that combining PI3K/mTOR inhibitors (e.g., BEZ235) or Akt inhibitors (e.g., AZD5363) with doxorubicin results in synergistic cytotoxicity in leiomyosarcoma and ovarian cancer models, respectively. nih.govnih.gov This combination can enhance doxorubicin-induced cell death and significantly decrease tumor volume in vivo. nih.gov

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade involved in cell proliferation. While less explored in combination with anthracyclines, there is evidence that crosstalk between signaling pathways can mediate resistance. For example, in doxorubicin-resistant breast cancer cells, the combination of miR34a with doxorubicin was found to synergistically inhibit cancer progression by suppressing both the Notch/NF-κB and the RAS/RAF/MEK/ERK signaling pathways. nih.gov This suggests that for certain tumor types, dual inhibition of survival and proliferation pathways may be necessary to fully restore sensitivity to this compound.

Preclinical Synergy of Anthracyclines with Signal Transduction Inhibitors

AnthracyclineSignal Transduction InhibitorInhibitor TargetCancer ModelKey FindingReference
DoxorubicinBEZ235PI3K/mTORLeiomyosarcomaSynergistic in vitro; combination decreased tumor volume by 68% in vivo. nih.gov
DoxorubicinAZD5363AktOvarian & Endometrial CancerCombination effectively induced apoptosis. nih.gov
DoxorubicinmiR34a (modulator)Notch/NF-κB & RAS/RAF/MEK/ERKDox-Resistant Breast Cancer (MCF-7/A)Synergistically inhibited proliferation, migration, and invasion. nih.gov

Modulation of Tumor Microenvironment Components (e.g., Anti-IL-6 Receptor Antibodies)

There are no preclinical studies available that assess the combination of this compound with anti-IL-6 receptor antibodies or other specific modulators of the tumor microenvironment. Research into the synergistic effects of targeting cytokine signaling pathways, such as the IL-6 pathway, in conjunction with this compound has not been published.

Combination with Radiotherapy Enhancers (e.g., Radioactive Seeds)

No preclinical data has been published on the combination of this compound with radiotherapy enhancers like radioactive seeds. While the combination of chemotherapy with radiotherapy is a common strategy, specific investigations into the potential synergistic or sensitizing effects of using radioactive seeds alongside this compound have not been documented in the available literature. For instance, while studies exist for other anthracyclines like epirubicin combined with radioactive 125I seeds in hepatocellular carcinoma, no such research is available for this compound. nih.gov

Novel Combinatorial Approaches (e.g., Epigenetic Modifiers like EZH2 inhibitors)

There is a lack of preclinical research on the combination of this compound with novel agents such as epigenetic modifiers. Specifically, no studies were found that explore the efficacy of combining this compound with EZH2 (Enhancer of zeste homolog 2) inhibitors. Although the combination of EZH2 inhibitors with other chemotherapeutic agents is an active area of research in oncology, these investigations have not included this compound. nih.gov

Future Directions in Leurubicin Academic Research

Development of Next-Generation Leurubicin Analogs with Enhanced Tumor Specificity and Efficacy

Future research directions include the development of next-generation analogs of this compound. The goal is to design compounds with improved tumor specificity and enhanced efficacy compared to the parent prodrug. This involves exploring modifications to the molecular structure to potentially alter pharmacokinetic properties, improve targeting to cancer cells, and reduce off-target effects. The development of prodrugs in oncology, in general, has aimed to enhance bioavailability, improve efficacy, and minimize systemic toxicity of chemotherapeutic agents mdpi.com. Prodrugs activated by enzymes unique to a tumor microenvironment can significantly increase targeted delivery mdpi.com. Research into targeted therapies often involves modifying drugs or their delivery systems to bind specifically to cancer cells or exploit aspects of the tumor microenvironment frontiersin.orgmdpi.com. Given this compound's nature as a prodrug activated at the tumor site, future analog development could focus on optimizing this activation or incorporating targeting mechanisms to further enhance accumulation in malignant tissue.

Elucidation of Undiscovered Mechanisms of Resistance at the Molecular Level

Understanding and overcoming drug resistance is a critical area of cancer research. Multiple mechanisms of chemoresistance at the molecular level have been identified for various anticancer agents, including transporter pumps, oncogenes, tumor suppressor genes, mitochondrial alterations, DNA repair, autophagy, epithelial-mesenchymal transition (EMT), cancer stemness, and exosomes nih.gov. Resistance can also result from mutations that modify activity or reduce the expression of surface receptors and transporters, or evasion of apoptotic pathways frontiersin.org. Given that this compound's active form is doxorubicin (B1662922), research into doxorubicin resistance mechanisms is highly relevant nih.gov. Future academic research on this compound will likely involve in-depth studies to identify specific, as yet undiscovered, molecular mechanisms by which cancer cells develop resistance to this particular prodrug and its active metabolite. This could involve investigating alterations in drug uptake, metabolism, efflux, DNA repair pathways, or cell survival signaling specific to this compound exposure. nih.govfrontiersin.orgnih.gov

Advancements in Preclinical Models for Predicting Drug Response and Resistance

More refined and clinically relevant preclinical models are considered critical for accurately predicting patient response in clinical trials oaepublish.com. Traditional cell line xenograft models may not fully reflect the human tumor microenvironment and heterogeneity mdpi.com. Patient-derived xenograft (PDX) models have shown promise in better recapitulating the characteristics of human cancers and predicting drug efficacy and resistance oaepublish.com. Future research on this compound will benefit from advancements in preclinical models, including improved in vitro systems that mimic the tumor microenvironment and more predictive in vivo models like PDX models, to better evaluate the potential response and resistance patterns of tumors to this compound before clinical trials. oaepublish.commdpi.com Computational models trained on preclinical data are also being developed to predict clinical drug response researchgate.netarxiv.orgfrontiersin.org.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

The integration of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing cancer research by providing a more comprehensive view of the molecular landscape of tumors mdpi.comfrontiersin.orgacrpnet.orgnih.gov. This approach can help identify patient-specific drug responses and understand complex biological phenomena nih.govpreprints.org. Applying multi-omics technologies to study this compound could provide deeper insights into its mechanisms of action, the cellular pathways affected, and the molecular changes associated with the development of resistance at a high resolution, potentially even at the single-cell level mdpi.com. This integrated approach can help decipher the complexity of the tumor microenvironment and its role in therapeutic resistance mdpi.com.

Application of Computational and Artificial Intelligence Approaches in Drug Design and Optimization

Q & A

Q. What is the molecular mechanism by which Leurubicin exerts its antitumor activity, and how can researchers experimentally validate its activation pathway?

this compound is a prodrug of doxorubicin, requiring enzymatic hydrolysis (e.g., by tumor-specific hydrolases) to release its active form. To validate this activation pathway, researchers should:

  • Perform in vitro hydrolysis assays using tumor lysates or purified enzymes, monitoring conversion rates via HPLC or LC-MS .
  • Compare activation efficiency across tumor cell lines with varying hydrolase expression (e.g., via qPCR or Western blot) to establish enzyme-specific activation .
  • Use fluorescence-based probes (e.g., linked to the prodrug structure) to visualize intracellular activation in live-cell imaging .

Q. How should researchers design experiments to assess this compound’s cytotoxicity while controlling for off-target effects in normal cells?

  • Employ in vitro co-culture systems with tumor and primary normal cells (e.g., cardiomyocytes, given doxorubicin’s cardiotoxicity) to compare selective cytotoxicity .
  • Use dose-response curves (IC50 calculations) with statistical validation of significance (e.g., ANOVA with post-hoc tests) .
  • Validate specificity via CRISPR knockouts of hydrolases in normal cells to confirm reduced prodrug activation .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in reported activation rates of this compound across different tumor models?

Contradictions may arise from variability in tumor microenvironments or enzyme expression. To address this:

  • Conduct meta-analyses of existing studies, stratifying data by tumor type, hydrolase activity, and experimental conditions (e.g., pH, oxygenation) .
  • Design cross-validation experiments using standardized protocols (e.g., identical enzyme activity assays and cell lines) to isolate confounding variables .
  • Apply machine learning models (e.g., random forests) to identify predictive biomarkers (e.g., enzyme isoforms) correlated with activation efficiency .

Q. How can researchers optimize this compound’s therapeutic index by modifying its prodrug structure or delivery system?

  • Synthesize analogs with modified linker chemistry (e.g., peptide vs. ester bonds) and test hydrolysis kinetics using tumor-specific enzymes .
  • Encapsulate this compound in nanoparticle carriers functionalized with tumor-targeting ligands (e.g., folate or HER2 antibodies) to enhance tumor uptake .
  • Compare biodistribution and toxicity profiles in murine xenograft models via radiolabeled tracking (e.g., ^99mTc-labeled prodrugs) .

Q. What experimental strategies are critical for evaluating this compound’s synergy with immune checkpoint inhibitors in combinatorial therapy?

  • Use syngeneic tumor models to assess immune cell infiltration (e.g., via flow cytometry for CD8+ T cells) post-treatment .
  • Apply isobologram analysis or the Chou-Talalay method to quantify synergy scores between this compound and anti-PD-1/PD-L1 agents .
  • Measure immunogenic cell death markers (e.g., extracellular ATP, HMGB1 release) to link cytotoxicity to immune activation .

Methodological Challenges & Data Analysis

Q. How should researchers address tumor heterogeneity when interpreting this compound’s efficacy data in preclinical models?

  • Use single-cell RNA sequencing to profile hydrolase expression heterogeneity within tumors and correlate subpopulations with drug response .
  • Implement spatial transcriptomics to map enzyme activity gradients in tumor sections and identify resistant niches .
  • Apply mixed-effects statistical models to account for intra-tumor variability in dose-response studies .

Q. What statistical frameworks are most robust for analyzing time-dependent toxicity data in this compound studies?

  • Use Kaplan-Meier survival analysis with log-rank tests to compare cardiotoxicity onset between this compound and doxorubicin .
  • Apply Cox proportional hazards models to adjust for covariates like cumulative dose and pre-existing cardiac risk factors .
  • Employ longitudinal mixed models to analyze repeated measures of biomarkers (e.g., troponin levels) over time .

Experimental Reproducibility & Reporting

Q. What minimal experimental details must be reported to ensure reproducibility of this compound studies?

  • Enzyme source and activity (units/mg protein) in hydrolysis assays .
  • Full characterization of prodrug analogs (NMR, HPLC purity ≥95%) and batch-to-batch variability .
  • Animal model specifics (strain, tumor implantation method, randomization protocol) .
  • Raw data deposition in public repositories (e.g., Zenodo) with DOI links in methods sections .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis during large-scale studies?

  • Implement quality control (QC) protocols for each synthesis batch, including chiral purity checks (e.g., circular dichroism) and stability testing under storage conditions .
  • Use orthogonal analytical methods (e.g., ^1H-NMR and LC-MS) to verify structural integrity .
  • Report QC data in supplementary materials to enable cross-study comparisons .

Translational & Mechanistic Insights

Q. What advanced models can bridge the gap between in vitro this compound studies and clinical outcomes?

  • Patient-derived organoids (PDOs) cultured with autologous immune cells to mimic tumor-immune interactions .
  • Humanized mouse models with engrafted human hepatocytes to predict metabolism-driven toxicity .
  • Ex vivo tumor slice cultures treated with this compound to preserve native stromal architecture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.